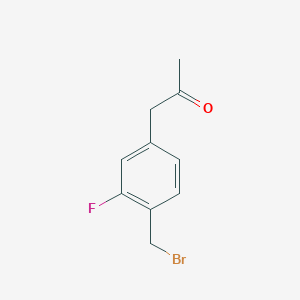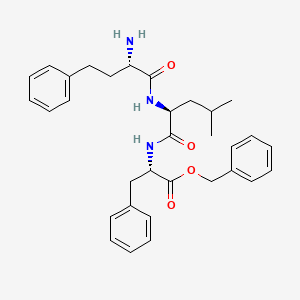
benzyl ((S)-2-amino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl ((S)-2-amino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate is a complex organic compound that features a benzyl group attached to a peptide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl ((S)-2-amino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate typically involves peptide coupling reactions. The process begins with the protection of amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) for amino groups and benzyl esters for carboxyl groups.
-
Step 1: Protection of Amino and Carboxyl Groups
- Protect the amino group of (S)-2-amino-4-phenylbutanoic acid with a Boc group.
- Protect the carboxyl group of L-leucine with a benzyl ester.
-
Step 2: Peptide Coupling
- Couple the protected (S)-2-amino-4-phenylbutanoic acid with L-leucine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
-
Step 3: Deprotection
- Remove the Boc and benzyl protecting groups using TFA (trifluoroacetic acid) and hydrogenation, respectively.
-
Step 4: Final Coupling
- Couple the resulting dipeptide with L-phenylalanine using similar coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation efficiently. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid resin support, allowing for easy purification and high yields.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid.
Reduction: The peptide bonds are generally stable, but the benzyl group can be reduced to toluene.
Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ (potassium permanganate) or CrO₃ (chromium trioxide) in acidic conditions.
Reduction: H₂ (hydrogen gas) with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of coupling reagents like EDCI.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Toluene.
Substitution: Various substituted peptides depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl ((S)-2-amino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate has several applications in scientific research:
Medicinal Chemistry: It can be used as a model compound for studying peptide-based drug design and delivery.
Biochemistry: It serves as a substrate for enzyme studies, particularly those involving proteases and peptidases.
Materials Science: The compound can be incorporated into peptide-based materials for biomedical applications such as drug delivery systems and tissue engineering scaffolds.
Mécanisme D'action
The mechanism of action of benzyl ((S)-2-amino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate depends on its interaction with biological targets. The compound can bind to specific enzymes or receptors, influencing their activity. For example, it may inhibit proteases by mimicking the natural substrate, thereby blocking the enzyme’s active site.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl ((S)-2-amino-4-phenylbutanoyl)-L-alanyl-L-phenylalaninate
- Benzyl ((S)-2-amino-4-phenylbutanoyl)-L-leucyl-L-tyrosylate
Uniqueness
Benzyl ((S)-2-amino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. The presence of the benzyl group also enhances its hydrophobicity, potentially improving its interaction with lipid membranes and hydrophobic pockets in proteins.
Propriétés
Formule moléculaire |
C32H39N3O4 |
|---|---|
Poids moléculaire |
529.7 g/mol |
Nom IUPAC |
benzyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C32H39N3O4/c1-23(2)20-28(34-30(36)27(33)19-18-24-12-6-3-7-13-24)31(37)35-29(21-25-14-8-4-9-15-25)32(38)39-22-26-16-10-5-11-17-26/h3-17,23,27-29H,18-22,33H2,1-2H3,(H,34,36)(H,35,37)/t27-,28-,29-/m0/s1 |
Clé InChI |
NEWDSLVFWXXORY-AWCRTANDSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)[C@H](CCC3=CC=CC=C3)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)C(CCC3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


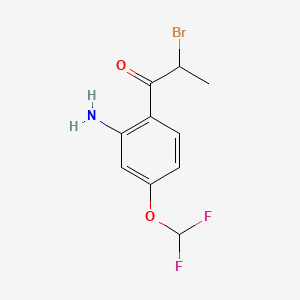
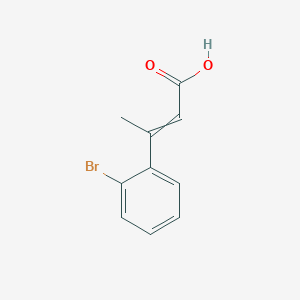
![[1-(1-Phenylethyl)azetidin-2-yl]methanol](/img/structure/B14051648.png)
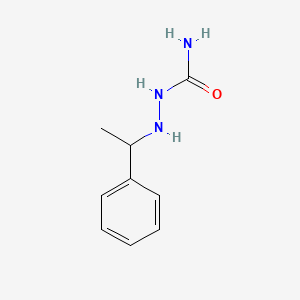
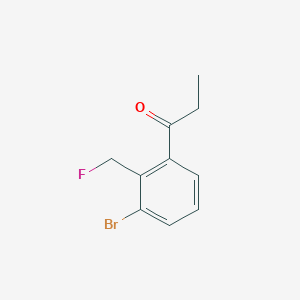
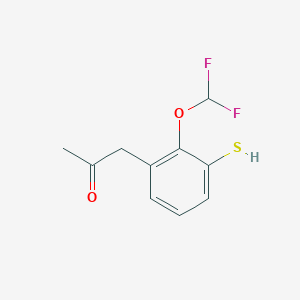

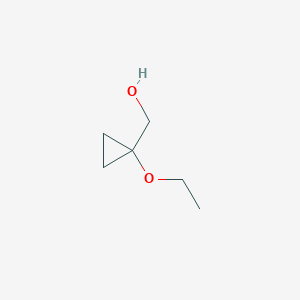

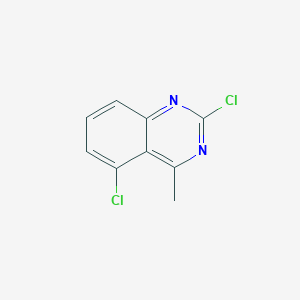

![n-(6-Ethoxybenzo[d]thiazol-2-yl)-1h-imidazole-1-carbothioamide](/img/structure/B14051706.png)
![4-((4-((2-([1,1'-biphenyl]-4-yl)-2-oxoacetaMido)Methyl)phenyl)aMino)-2,2-diMethyl-4-oxobutanoic acid](/img/structure/B14051708.png)
